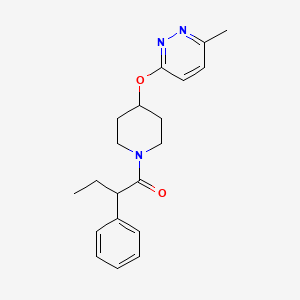
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives Known for its distinct chemical structure, it integrates a pyridazine moiety with a piperidine ring, linked to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
Synthesis typically starts with the preparation of the 6-methylpyridazine derivative, which is then functionalized to introduce the oxy group.
The piperidine ring is incorporated through nucleophilic substitution reactions, often involving chloro derivatives.
The final step involves the addition of the phenylbutanone moiety via alkylation or acylation reactions under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods
In industrial settings, synthesis is scaled using high-yielding batch processes. Reactions are carried out in solvent-free or minimal solvent conditions to enhance efficiency.
Catalysts such as palladium or nickel are employed to accelerate the reaction rates and improve product purity.
Purification typically involves crystallization, distillation, or chromatographic techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyridazine and piperidine rings, leading to the formation of N-oxides.
Reduction: : Reduction reactions typically target the ketone group of the butanone moiety, forming corresponding alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring and phenyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in acidic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Alkyl halides, acyl halides, or nitration agents under controlled temperature and pressure conditions.
Major Products
The major products depend on the reaction type, with possible outcomes including N-oxides, alcohol derivatives, or substituted aromatic compounds.
科学研究应用
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Acts as a probe in receptor-ligand binding assays.
Medicine
Studied for its effects on central nervous system receptors.
Industry
Used in the synthesis of agrochemicals and specialty chemicals.
Plays a role in the development of novel materials with specific functional properties.
作用机制
Mechanism
The compound exerts its effects primarily through binding interactions with specific molecular targets, such as receptors or enzymes.
The piperidine and pyridazine rings play a crucial role in the binding affinity and selectivity towards these targets.
Molecular Targets and Pathways
Engages with G-protein-coupled receptors (GPCRs) and ion channels in the central nervous system.
Modulates signaling pathways involved in neurotransmission and cellular communication.
相似化合物的比较
Similar Compounds
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one: : Similar structure but differs by the length of the carbon chain, affecting its chemical properties and biological activity.
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylethan-1-one: : Another analog with a shorter chain length, exhibiting different reactivity patterns.
Uniqueness
The presence of the butanone moiety grants unique chemical reactivity and biological interactions not seen in its shorter-chain analogs.
Enhanced lipophilicity and steric factors contribute to its distinctive properties and applications.
属性
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-18(16-7-5-4-6-8-16)20(24)23-13-11-17(12-14-23)25-19-10-9-15(2)21-22-19/h4-10,17-18H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUODCRBVVRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
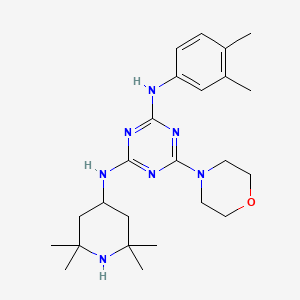
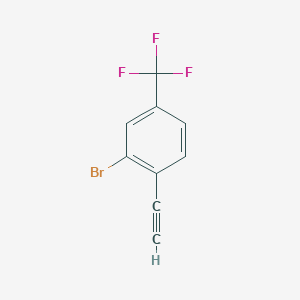
![2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880472.png)
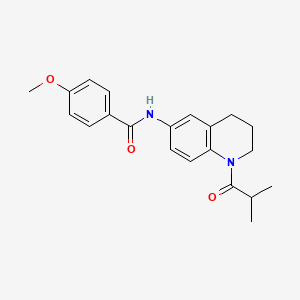
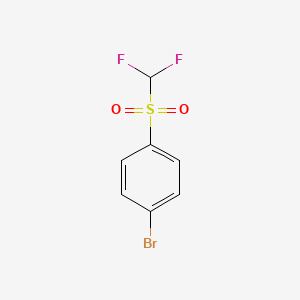
![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)
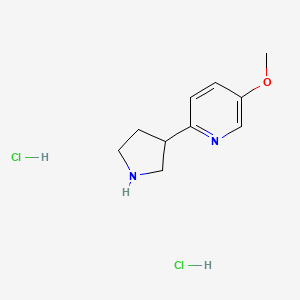
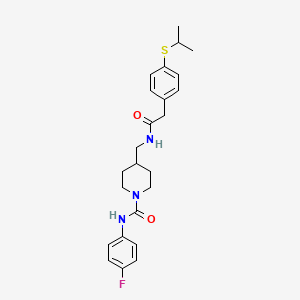
![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2880482.png)
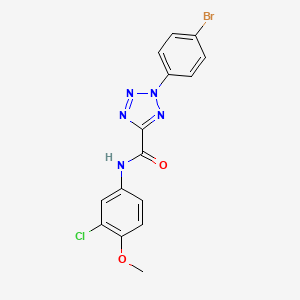
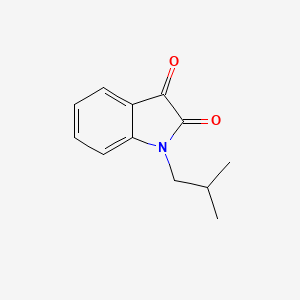
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
